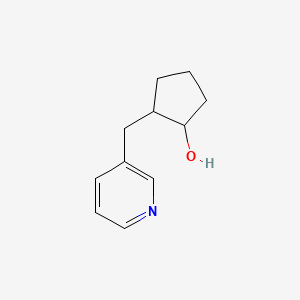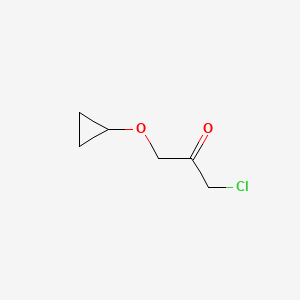
1-Chloro-3-cyclopropoxypropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-cyclopropoxypropan-2-one is an organic compound with the molecular formula C6H9ClO2. It is characterized by the presence of a chloro group, a cyclopropoxy group, and a propanone backbone.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-cyclopropoxypropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl alcohol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
1-Chloro-3-cyclopropoxypropan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-cyclopropoxypropan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism by which 1-Chloro-3-cyclopropoxypropan-2-one exerts its effects involves its interaction with specific molecular targets. The chloro group and cyclopropoxy moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-cyclopropoxypropan-2-one can be compared with other similar compounds, such as:
1-Chloro-3-methoxypropan-2-one: Similar in structure but with a methoxy group instead of a cyclopropoxy group, leading to different reactivity and applications.
1-Bromo-3-cyclopropoxypropan-2-one: The bromo analog, which may exhibit different reactivity due to the presence of a bromine atom.
3-Cyclopropoxypropan-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility in various applications.
Eigenschaften
Molekularformel |
C6H9ClO2 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
1-chloro-3-cyclopropyloxypropan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-3-5(8)4-9-6-1-2-6/h6H,1-4H2 |
InChI-Schlüssel |
DBGLGXWQFFNYMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OCC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)

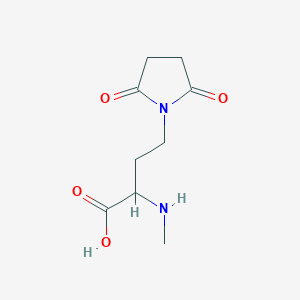
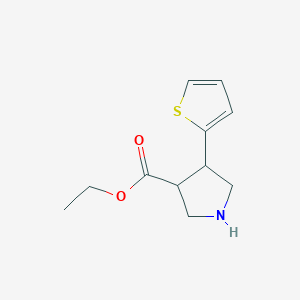
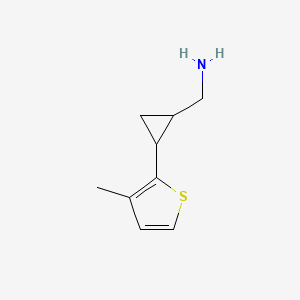
![1-(methoxymethyl)-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15324354.png)
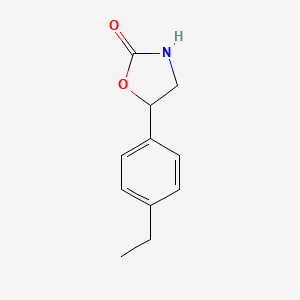
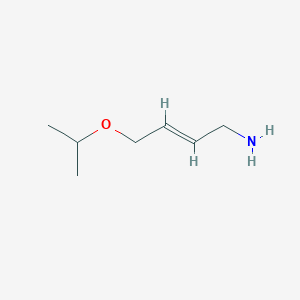


![Methyl tricyclo[4.2.0.02,5]octane-3-carboxylate](/img/structure/B15324393.png)

